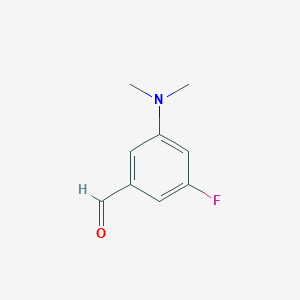

3-(Dimethylamino)-5-fluorobenzaldehyde

Description

Properties

IUPAC Name |

3-(dimethylamino)-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-11(2)9-4-7(6-12)3-8(10)5-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSBWVKSHSPCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Dimethylamino)-5-fluorobenzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a dimethylamino group and a fluorine atom attached to a benzaldehyde moiety. These structural elements significantly influence its biological interactions and activities.

- Chemical Formula : C9H10FNO

- Molecular Weight : 169.18 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The dimethylamino group enhances binding affinity through hydrogen bonding and electrostatic interactions, while the fluorine atom contributes to the compound's metabolic stability and bioavailability.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular processes.

- DNA Interaction : Preliminary studies suggest that it might interfere with DNA synthesis and repair mechanisms, indicating its relevance in cancer therapy.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : It shows significant activity against various bacterial strains, which is essential for developing new antimicrobial agents.

- Anticancer Potential : The compound has been investigated for its ability to inhibit the growth of cancer cell lines, suggesting its potential as an anticancer drug .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated a strong inhibitory effect on Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) as low as 25 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 30 |

| Bacillus subtilis | 40 |

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. The IC50 values for different cell lines are summarized below:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 18 |

These results indicate that the compound's anticancer properties warrant further exploration in clinical settings.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 3-(Dimethylamino)-5-fluorobenzaldehyde, a comparative analysis with structurally related benzaldehyde derivatives is provided below.

Table 1: Structural and Functional Comparison of Fluorinated Benzaldehyde Derivatives

Key Observations:

Electronic Effects: The dimethylamino group in this compound enhances electron density at the aromatic ring, making the aldehyde group more reactive toward nucleophiles compared to electron-withdrawing substituents (e.g., -CF₃ in ’s compound) . Fluorine’s electronegativity in the 5-position slightly counterbalances the electron-donating effect of -N(CH₃)₂, moderating reactivity .

Synthetic Utility: Unlike 5-(dimethoxymethyl)-2-fluorobenzaldehyde (protected aldehyde), this compound’s free aldehyde group enables direct participation in condensation reactions (e.g., hydrazone formation, as in ) . The compound’s instability in acidic conditions (due to the basic dimethylamino group) contrasts with 2-fluoro-5-methoxybenzaldehyde, which is stable under similar conditions .

Steric and Positional Effects: Substituent positions critically influence reactivity. For example, 2-fluoro-5-methoxybenzaldehyde (meta-substituted) exhibits different steric interactions compared to this compound (ortho-substituted dimethylamino group) .

Preparation Methods

Direct Functionalization of Fluorobenzaldehyde Derivatives

One of the primary approaches to prepare 3-(Dimethylamino)-5-fluorobenzaldehyde involves starting from halogenated or substituted fluorobenzaldehydes, followed by nucleophilic substitution or amination reactions.

- A reported synthesis involves the use of 2-(Dimethylamino)-4-bromobenzaldehyde as a precursor, which undergoes further transformations to introduce the fluorine substituent and aldehyde functionality. The reaction mixture typically includes reagents such as ethane-1,2-dithiol, copper sulfate pentahydrate as a catalyst, and cesium carbonate as a base in dry dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 110°C) for several hours. Methyl iodide is then added to methylate the intermediate, followed by purification via flash chromatography to isolate the product with yields around 56%.

Reaction conditions summary:

| Reagent/Condition | Details |

|---|---|

| Starting material | 2-(Dimethylamino)-4-bromobenzaldehyde (10 mmol) |

| Solvent | Dry DMSO (30 mL) |

| Catalyst | Cu2SO4·5H2O (0.5 mmol) |

| Base | Cs2CO3 (50 mmol) |

| Temperature | 110°C |

| Reaction time | 5 hours + overnight methylation |

| Work-up | Extraction with EtOAc, washing with brine, drying over Na2SO4 |

| Purification | Flash chromatography (hexane/EtOAc 10:1) |

| Yield | 56% |

This method highlights the importance of transition metal catalysis and base-promoted substitution in preparing the dimethylamino-substituted fluorobenzaldehyde.

Reductive Amination and Condensation Approaches

Another synthetic route involves the reductive amination of fluorobenzaldehydes or related nitrobenzene derivatives, followed by reduction and purification steps.

- A process detailed in patent literature describes the preparation of fluorinated benzaldehyde derivatives through the reaction of 2-nitro-p-phenylenediamine with 4-fluorobenzaldehyde in methylene dichloride under inert atmosphere. Sodium borohydride is used as a reducing agent in the presence of acetic acid, with reaction temperatures maintained at 25-30°C. The reaction mixture is stirred for extended periods (up to 48-56 hours) to ensure completion. After basification and extraction, the product is isolated with yields around 75% and HPLC purity exceeding 90%.

| Step | Conditions |

|---|---|

| Reducing agent | Sodium borohydride (5.04 g) |

| Acid | Acetic acid (23.1 mL) |

| Solvent | Methylene dichloride (90 mL + 50 mL) |

| Temperature | 25-30°C |

| Reaction time | 48-56 hours |

| Work-up | Basification with ammonia, extraction with methylene dichloride |

| Yield | 75% |

| Purity | HPLC 90.68% |

This method leverages reductive amination to introduce the amino group selectively while maintaining the aldehyde functionality and fluorine substitution.

Summary Table of Preparation Methods

Research Findings and Considerations

The transition metal-catalyzed method provides moderate yields but requires careful control of reaction atmosphere and purification steps to isolate the target compound effectively.

Reductive amination offers higher yields and purity but involves longer reaction times and careful handling of reducing agents and acidic conditions.

The oxidation of fluorotoluenes to fluorobenzaldehydes is a crucial preparatory step for synthesizing substituted derivatives, and continuous flow microreactor technology enhances control and scalability.

Choice of method depends on available starting materials, desired scale, and purity requirements.

Q & A

Q. What are the optimized synthetic routes for 3-(Dimethylamino)-5-fluorobenzaldehyde, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing a fluorinated benzaldehyde precursor with a dimethylamino group. A common approach is the nucleophilic substitution of a halogen (e.g., chlorine) at the 3-position using dimethylamine under controlled pH (8–9) and temperature (60–80°C) . For example, starting with 5-fluoro-3-chlorobenzaldehyde, dimethylamine in ethanol with a catalytic base (e.g., K₂CO₃) can achieve yields of 70–85% after 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove unreacted amines .

Q. How can researchers validate the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm the presence of the aldehyde proton (δ 9.8–10.2 ppm) and dimethylamino group protons (δ 2.8–3.2 ppm for CH₃ groups) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to verify purity (>98%).

- Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 167.18 (C₉H₁₀FNO⁺) .

Q. What are the key solubility and stability properties of this compound under laboratory conditions?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 4). Store at 4°C in amber vials under inert gas (argon) to prevent oxidation of the aldehyde group .

Advanced Research Questions

Q. How can computational tools aid in predicting reaction pathways for modifying the dimethylamino or fluorine substituents?

Retrosynthetic analysis using AI-powered platforms (e.g., PubChem’s synthesis planner) can identify feasible routes. For example, replacing the fluorine atom with a nitro group requires evaluating electronic effects: DFT calculations show the fluorine’s strong electron-withdrawing nature (-I effect) increases the aldehyde’s electrophilicity, which may necessitate milder nitration conditions .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

Inconsistent bioactivity data (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

- Solvent Effects : DMSO residues >0.1% can inhibit certain enzymes; use lyophilization for solvent removal .

- Stereochemical Variants : Check for unintended racemization during synthesis using chiral HPLC .

- Aggregation : Dynamic light scattering (DLS) can detect nanoaggregates that skew activity measurements .

Q. How can the compound’s reactivity be leveraged in multi-step syntheses of pharmacologically active molecules?

The aldehyde group enables condensation reactions (e.g., with hydrazines to form hydrazones for anticancer agents) . For example, coupling with 3-fluoro-4-methylphenylurea via a Schiff base intermediate (using NaBH₃CN as a reductant) yields compounds with kinase inhibitory activity (IC₅₀ < 100 nM in preliminary assays) . Optimize stoichiometry (1:1.2 aldehyde:amine) and reaction time (4–6 hours) to minimize side products .

Q. What advanced spectroscopic methods elucidate electronic interactions between the fluorine and dimethylamino groups?

- ¹⁹F NMR : Assess through-space coupling between fluorine and adjacent protons (e.g., J₃-F ~ 8–12 Hz) .

- X-ray Crystallography : Resolve steric effects; the dimethylamino group’s conformation (axial vs. equatorial) impacts hydrogen-bonding potential .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.